

Spectroscopic Analysis of Bromo-Isatoic Anhydrides: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromo-1*h*-benzo[*d*][1,3]oxazine-2,4-dione

Cat. No.: B1345030

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides an in-depth look at the available spectral data for bromo-substituted isatoic anhydrides, compounds of significant interest in synthetic chemistry and pharmaceutical research.

While specific experimental spectral data for 8-bromo-isatoic anhydride (also known as 8-bromo-1*H*-3,1-benzoxazine-2,4-dione) is not readily available in the public domain, this document collates and presents the ¹H NMR, ¹³C NMR, and IR spectral data for closely related and parent isomers. This comparative data can serve as a valuable reference for the characterization of novel derivatives.

Spectral Data Summary

The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for isatoic anhydride and its 6-chloro derivative. This information is crucial for confirming the structure and purity of these compounds.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) in ppm
Isatoic Anhydride	DMSO-d ₆	11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)[1]
6-Chloro-1H-benzo[d] [2]oxazine-2,4-dione	DMSO-d ₆	11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)[1]
6-Methyl-1H-benzo[d] [2]oxazine-2,4-dione	DMSO-d ₆	11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[1]

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) in ppm
Isatoic Anhydride	DMSO-d ₆	160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[1]
6-Chloro-1H-benzo[d] [2]oxazine-2,4-dione	DMSO-d ₆	159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[1]
6-Methyl-1H-benzo[d] [2]oxazine-2,4-dione	DMSO-d ₆	160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[1]

Infrared (IR) Spectroscopy

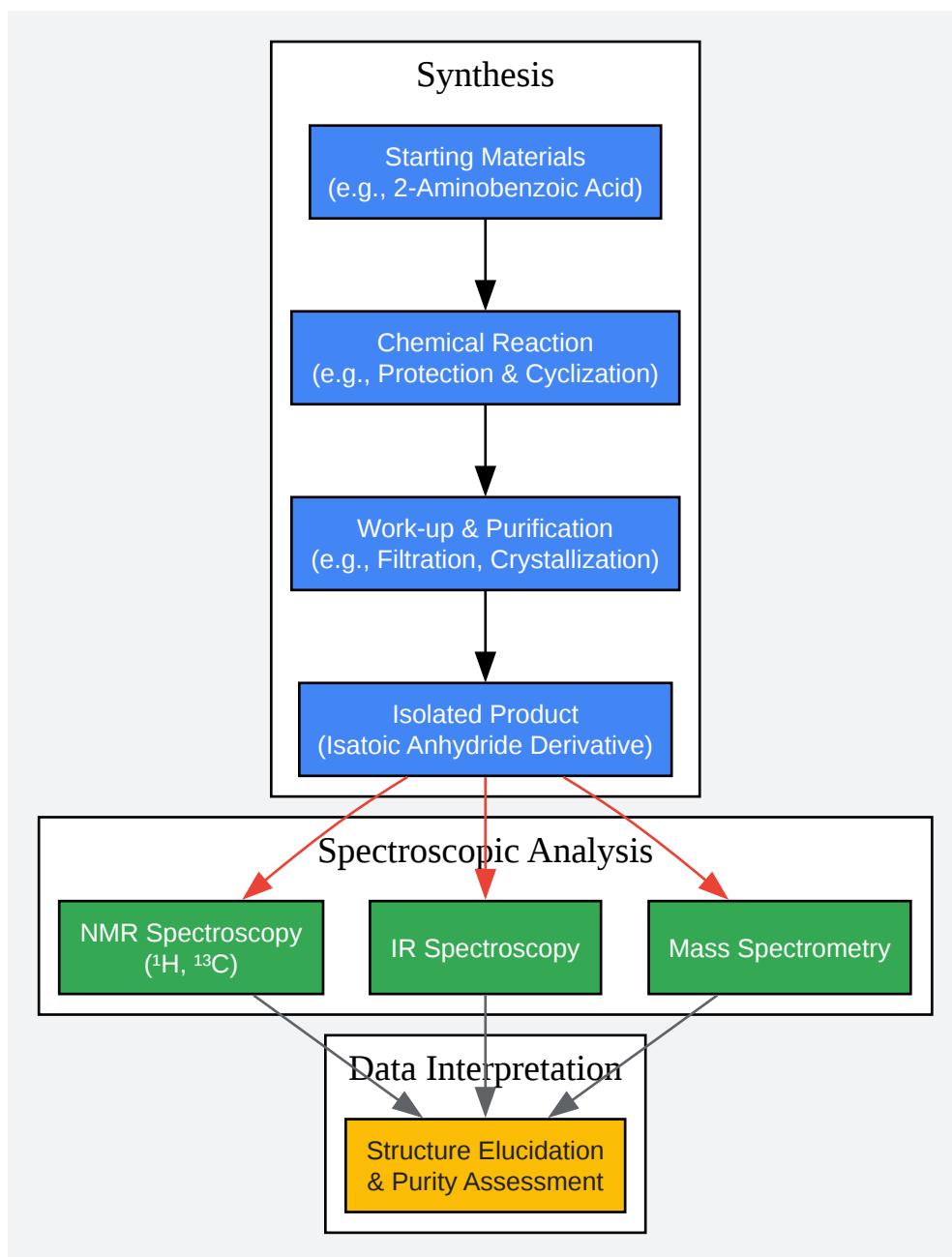
The IR spectrum of isatoic anhydride and its derivatives is characterized by the presence of two distinct carbonyl (C=O) stretching bands due to the anhydride functionality. One band, typically appearing at a higher wavenumber, corresponds to the asymmetric stretch, while the lower

wavenumber band is due to the symmetric stretch. The exact positions of these bands can be influenced by the substituent on the aromatic ring.

Experimental Protocols

The synthesis of isatoic anhydride derivatives generally involves the cyclization of corresponding anthranilic acids. A representative experimental protocol is outlined below.

General Synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones


A common method for the synthesis of isatoic anhydrides involves a two-step approach starting from the corresponding 2-aminobenzoic acids.^[1]

- Protection of the Amine: The 2-aminobenzoic acid is first reacted with a protecting group source, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzylloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate, to form an N-protected intermediate. This reaction is typically carried out in a suitable solvent at room temperature.
- Cyclization: The N-protected intermediate is then treated with a cyclizing agent, such as thionyl chloride, which promotes the activation and subsequent ring closure to form the desired 1H-benzo[d][2]oxazine-2,4-dione.^[1] The reaction mixture is stirred, often overnight, and the product is then isolated by filtration and washed.

Characterization: The synthesized compounds are typically characterized by standard spectroscopic techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm their structure and purity.^[1]

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of chemical compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Bromo-Isatoic Anhydrides: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345030#spectral-data-for-8-bromo-isatoic-anhydride-h-nmr-c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com